5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives typically involves multi-step procedures starting from simple precursors. For instance, the synthesis of a related compound involved a four-step procedure starting from the hydrazide of methyl 4-isopropylbenzoate, followed by reactions with carbon disulfide, cyclization, and final modifications to produce desired triazolo-thiadiazoles with antibacterial and antifungal activity (Joshi et al., 2021).
Molecular Structure Analysis
The crystal structure of similar triazole-thione compounds has been extensively studied, revealing significant insights into their molecular configurations. For example, a study on a triazole-thione derivative showcased its crystalline structure, highlighting the dihedral angles between various rings and demonstrating weak hydrogen bonds and C–H…π interactions stabilizing the crystal structure (Xu et al., 2006).
Chemical Reactions and Properties
Triazole compounds are known for their reactivity towards various chemical reagents, which allows for the synthesis of a wide array of derivatives. The alkylation of triazole-thiols with bromoalkanes in methanol medium, for example, leads to the formation of S-derivatives with high yield, showcasing the nucleophilic substitution mechanism common in this class (2020).
Physical Properties Analysis
The physical properties of 1,2,4-triazole derivatives, such as solubility, melting points, and crystal formation, are crucial for their application. Research on related compounds has demonstrated that these can vary widely based on substituent groups and structural modifications, affecting their solubility in organic solvents and water, as well as their crystallization behavior (Bihdan & Parchenko, 2018).
Chemical Properties Analysis
The chemical behavior of triazole compounds, including their stability, reactivity, and interactions with other chemicals, is a key area of study. For example, the electrochemical study of a triazole derivative as a corrosion inhibitor for copper demonstrated its potential application based on its chemical properties, including adsorption behavior and interaction with metal surfaces (Chauhan et al., 2019).
Scientific Research Applications
Antibacterial and Antifungal Activities
- Joshi et al. (2021) synthesized a new series of fused 1,2,4-triazoles, which demonstrated significant antibacterial and antifungal activities. These compounds were characterized using different spectroscopic techniques (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Antioxidant and Analgesic Properties
- Karrouchi et al. (2016) found that Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole showed significant analgesic and antioxidant properties. These were identified through in vivo and in vitro studies (Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, & Ansar, 2016).
Insecticidal Activity
- Maddila, Pagadala, and Jonnalagadda (2015) reported the synthesis of tetrazole-linked triazole derivatives, which exhibited significant insecticidal activity against Plodia interpunctella (Maddila, Pagadala, & Jonnalagadda, 2015).
Corrosion Inhibition
- Yadav, Behera, Kumar, and Sinha (2013) explored the use of benzimidazole derivatives, including triazole thiol derivatives, as inhibitors for mild steel corrosion in acidic conditions. These inhibitors showed mixed-type nature and adhered to the Langmuir adsorption isotherm (Yadav, Behera, Kumar, & Sinha, 2013).
Crystal Structure Analysis
- Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, and Si (2006) synthesized and analyzed the crystal structure of a similar compound, providing insights into its molecular configuration and stability (Xu, Liang-zhong, Shang, Yu-qing, Yu, Guan-Ping, Li, Kai, & Si, 2006).
Anti-Hypoxic Effects
- Karpun and Parchenko (2020) synthesized new S-derivatives of triazoles, investigating their physicochemical properties and primary pharmacological screening for anti-hypoxic activity in models of acute hypoxia (Karpun & Parchenko, 2020).
Safety And Hazards
The compound has been assigned the signal word 'Warning’ . Hazard statements associated with it include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary measures are suggested, including avoiding breathing dust/fume/gas/mist/vapors/spray (P260) and washing thoroughly after handling (P264) .
properties
IUPAC Name |
4-methyl-3-[(4-propan-2-ylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c1-9(2)10-4-6-11(7-5-10)17-8-12-14-15-13(18)16(12)3/h4-7,9H,8H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVYNISIQOIZET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360241 |
Source
|
Record name | 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667414-35-9 |
Source
|
Record name | 5-[(4-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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